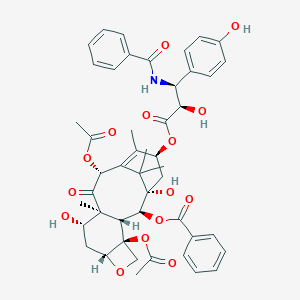

3'-p-Hydroxypaclitaxel

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSMHFPSILYEIA-MZXODVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314434 | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132160-32-8 | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132160-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-p-Hydroxypaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-p-Hydroxypaclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3'-p-Hydroxypaclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-p-Hydroxypaclitaxel is the principal metabolite of paclitaxel, a cornerstone chemotherapeutic agent. Formed in the liver primarily by cytochrome P450 enzymes, this metabolite retains the core taxane structure essential for antineoplastic activity. While its fundamental mechanism mirrors that of paclitaxel—stabilization of microtubules leading to mitotic arrest and apoptosis—key differences in potency and binding affinity carry significant implications for therapeutic outcomes and patient-specific metabolic variations. This guide provides a comprehensive examination of the formation, mechanism of action, cellular consequences, and key experimental protocols for studying this compound, offering a critical resource for oncology and drug development research.

Introduction: The Significance of a Primary Metabolite

Paclitaxel is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C8 and CYP3A4 playing crucial roles.[1][2][3] The primary metabolic pathway is hydroxylation, which produces two major metabolites: 6α-hydroxypaclitaxel (formed by CYP2C8) and this compound (formed mainly by CYP3A4).[1][4] This guide focuses on this compound, which results from the addition of a hydroxyl group to the para-position of the 3'-phenyl ring.[1]

While often considered less potent than its parent compound, this compound exhibits significant antitumor activity and contributes to the overall therapeutic effect of paclitaxel treatment.[1] Its formation is a critical step in the drug's elimination and pharmacokinetics.[1] Therefore, understanding its distinct mechanistic profile is vital for interpreting clinical efficacy, toxicity, and the impact of genetic variations in metabolizing enzymes like CYP3A4.[1]

Caption: Metabolic conversion of Paclitaxel.

Core Mechanism of Action: Microtubule Stabilization

The fundamental mechanism of action for both paclitaxel and this compound is the disruption of microtubule dynamics.[1] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, which undergo constant polymerization and depolymerization—a property known as dynamic instability. This dynamism is critical for the formation and function of the mitotic spindle during cell division.

Like its parent drug, this compound binds to the β-tubulin subunit within the microtubule polymer.[5][6] This binding event locks the microtubule in a polymerized state, effectively suppressing dynamic instability.[1] The stabilized, non-functional microtubules are unable to disassemble, which prevents the proper segregation of chromosomes during mitosis.[7] This disruption triggers a cell cycle checkpoint, leading to prolonged arrest in the G2/M phase and, ultimately, the initiation of programmed cell death (apoptosis).[8][9]

Although the core mechanism is conserved, the hydroxylation on the 3'-phenyl ring of this compound results in a reduced binding affinity for tubulin compared to paclitaxel.[1] This necessitates higher concentrations of the metabolite to achieve a similar level of microtubule stabilization and therapeutic effect.[1]

Caption: Core mechanism of microtubule stabilization.

Comparative Cytotoxicity

A critical aspect for drug development is the quantitative comparison of cytotoxic potency. While both paclitaxel and this compound are active against cancer cells, studies consistently show that the metabolite is less potent.[1][2] This difference is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The reduced potency of this compound is a direct consequence of its lower binding affinity for tubulin.[1]

| Compound | Cell Line | Reported IC50 (nM) (Approximate Range) |

| Paclitaxel | Various (e.g., Breast, Ovarian) | 2 - 20 |

| This compound | Various (e.g., Breast, Ovarian) | 50 - 500+ |

Note: IC50 values are highly dependent on the specific cell line, assay duration, and experimental conditions. The values presented are illustrative ranges derived from the literature.[10][11][12]

Cellular Consequences and Signaling Pathways

The arrest of the cell cycle at the G2/M phase is the primary cellular consequence of microtubule stabilization by this compound.[8][9] This mitotic block serves as a trigger for downstream signaling cascades that culminate in apoptosis. The pathways involved are complex and can be cell-type dependent but generally converge on the activation of caspases, the executioner enzymes of apoptosis.

Key signaling events induced by taxanes, including paclitaxel and its active metabolites, include:

-

Activation of the JNK/SAPK Pathway: The stress-activated protein kinase (JNK) pathway is a critical mediator of paclitaxel-induced apoptosis.[13]

-

Modulation of the PI3K/AKT and MAPK Pathways: These pathways are central to cell survival and proliferation. Paclitaxel has been shown to inhibit the pro-survival PI3K/AKT pathway while activating the pro-apoptotic MAPK pathway.[14][15]

-

Caspase Activation: Mitotic arrest leads to the activation of initiator caspases (e.g., caspase-9, caspase-10) and subsequent activation of executioner caspases (e.g., caspase-3, caspase-7), which dismantle the cell.[9][13]

Caption: Simplified apoptotic signaling pathway.

Key Experimental Protocols

Validating the mechanism of action and potency of this compound requires a suite of robust in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay directly measures the compound's effect on tubulin polymerization, isolating its interaction with its direct molecular target from other cellular factors. It provides quantitative data on the promotion of microtubule assembly.

Methodology:

-

Reagent Preparation:

-

Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[16]

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein on ice in the polymerization buffer containing GTP (1 mM).[16] Keep on ice to prevent spontaneous polymerization.

-

Prepare stock solutions of this compound, paclitaxel (positive control), and a known inhibitor like nocodazole (negative control) in DMSO.

-

-

Assay Setup:

-

Pre-warm a 96-well half-area plate and a temperature-controlled spectrophotometer to 37°C.[16]

-

On ice, add the tubulin solution to wells containing the test compounds or controls.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer and begin kinetic readings of absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[16]

-

An increase in absorbance indicates light scattering from the formation of microtubule polymers.

-

-

Self-Validation:

-

Positive Control: Paclitaxel should show a rapid and high level of polymerization.

-

Negative Control: Nocodazole should inhibit polymerization.

-

Vehicle Control: DMSO alone should show baseline, temperature-induced polymerization.

-

Cell-Based Cytotoxicity Assay (e.g., MTS/MTT Assay)

Causality: This assay measures the overall effect of the compound on cell viability, integrating its ability to enter the cell, engage its target, and induce cell death. It is the standard method for determining IC50 values.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and paclitaxel.

-

Remove the old media and add fresh media containing the compounds or vehicle control (DMSO).

-

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions.[10]

-

Assay:

-

Add a tetrazolium salt reagent (e.g., MTS) to each well.

-

Incubate for 1-4 hours. Viable cells with active metabolism will convert the salt into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[10]

-

-

Self-Validation:

-

Untreated Control: Represents 100% cell viability.

-

Vehicle Control: Ensures the solvent (DMSO) is not causing significant toxicity.

-

The dose-response curve should be sigmoidal, allowing for accurate IC50 calculation.

-

Cell Cycle Analysis by Flow Cytometry

Causality: This technique provides direct evidence of the G2/M arrest predicted by the compound's mechanism of action. It quantifies the DNA content of individual cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle.

Methodology:

-

Treatment: Treat cultured cells with this compound, paclitaxel, or vehicle control for a relevant time period (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. This permeabilizes the cells.[17]

-

Staining:

-

Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity from the DNA dye is proportional to the DNA content.

-

Self-Validation:

-

Vehicle Control: Should show a normal cell cycle profile with a large G1 peak and a smaller G2/M peak.

-

Treated Samples: A significant increase in the percentage of cells in the G2/M phase peak confirms the expected mitotic block.[8]

-

Caption: Workflow for Cell Cycle Analysis.

Conclusion and Future Directions

This compound is an active and clinically relevant metabolite of paclitaxel. While it shares the same fundamental mechanism of action—microtubule stabilization leading to mitotic arrest and apoptosis—its reduced potency highlights the subtle but critical role of molecular structure in drug-target interactions. For drug development professionals, this underscores the importance of comprehensive metabolic profiling. For researchers, the differential activity between paclitaxel and its metabolite provides a valuable tool for probing the intricacies of taxane binding and microtubule regulation. Future research should continue to explore how genetic polymorphisms in CYP3A4 affect the ratio of paclitaxel to this compound in patients, as this could be a key determinant of both therapeutic response and toxicity profiles, paving the way for more personalized cancer therapy.

References

-

Santos, T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lett. 16:11-12. [Link]

-

St George, M., et al. (2015). Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells. PloS one. [Link]

-

Cancer Biology & Targeted Therapy. (2023). Paclitaxel Mechanism of Action. YouTube. [Link]

-

Masood, F., et al. (2017). Preparation and evaluation of cytotoxic potential of paclitaxel containing poly-3-hydroxybutyrate-co-3-hydroxyvalarate (PTX/PHBV) nanoparticles against Caco-2 and MCF-7 cell lines. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Cancer Research UK. (2022). Paclitaxel (Taxol). [Link]

-

Apellániz-Ruiz, M., et al. (2015). Role of cytochrome P450 2C83 (CYP2C83) in paclitaxel metabolism and paclitaxel-induced neurotoxicity. Pharmacogenomics. [Link]

-

Dorr, R.T. (2024). Microtubule Antagonists Taxanes: Paclitaxel (Taxol). Oncology. [Link]

-

Gade, M., et al. (2023). Paclitaxel. StatPearls. [Link]

-

Lafanechère, L., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. [Link]

-

Federal Practitioner. (2022). Paclitaxel Drug-Drug Interactions in the Military Health System. [Link]

-

Gan, P., et al. (2018). Paclitaxel induces apoptosis through the TAK1–JNK activation pathway. Journal of Cellular and Molecular Medicine. [Link]

-

Gupta, M. L. Jr., et al. (2003). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Molecular Cancer Therapeutics. [Link]

-

Sackett, D.L. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

-

Kim, B., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters. [Link]

-

Horwitz, S.B. (2017). Taxol®: The First Microtubule Stabilizing Agent. International Journal of Molecular Sciences. [Link]

-

Cytoskeleton, Inc. (2015). Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. [Link]

-

Liebmann, J.E., et al. (1995). Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol. Investigational New Drugs. [Link]

-

Kim, B., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. National Institutes of Health. [Link]

-

Matesanz, R., et al. (2018). Structural insight into the stabilization of microtubules by taxanes. Proceedings of the National Academy of Sciences. [Link]

-

Spon-ziug, A., et al. (2022). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology. [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

-

Wittmann, T. (2010). Analysis of microtubule polymerization dynamics in live cells. Methods in Cell Biology. [Link]

-

Lahorte, C., et al. (2004). Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer. Journal of Nuclear Medicine. [Link]

-

Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]

-

Ganesh, T., et al. (2007). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3' Bridged Paclitaxel Analogs. Journal of Medicinal Chemistry. [Link]

-

Flow Cytometry Core Facility. Cell Cycle Analysis. [Link]

-

National Center for Biotechnology Information. IC50 Values for Paclitaxel and Analogs in Cytotoxicity. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Paclitaxel Drug-Drug Interactions in the Military Health System | MDedge [mdedge.com]

- 4. Oncology [pharmacology2000.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Medicine Reports [spandidos-publications.com]

- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. agilent.com [agilent.com]

Technical Guide: 3'-p-Hydroxypaclitaxel in Paclitaxel Metabolism

This guide serves as a technical reference for the role, quantification, and clinical implications of 3'-p-hydroxypaclitaxel , a critical metabolite in the disposition of the taxane chemotherapeutic agent paclitaxel.

Executive Summary

Paclitaxel (Taxol) elimination is governed primarily by hepatic metabolism via the cytochrome P450 system.[1][2][3][4] While CYP2C8 generates the major human metabolite (6α-hydroxypaclitaxel), CYP3A4 mediates the formation of This compound .[1][2][4][5][6][7] Although historically classified as a "minor" metabolite in humans, this compound retains significant microtubule-stabilizing activity compared to the inactive 6α-isomer. This guide details the mechanistic formation, pharmacological potency, and validated LC-MS/MS quantification protocols for this specific metabolite, emphasizing its relevance in patients with altered CYP3A4 activity.

The Metabolic Landscape of Paclitaxel

Paclitaxel clearance is biphasic and non-linear.[1][2] The drug undergoes extensive hepatic biotransformation into two primary monohydroxylated metabolites and one dihydroxylated product.

Primary Metabolic Pathways

The metabolism of paclitaxel is a competitive process between two distinct CYP450 isoforms:

-

CYP2C8 Pathway: Hydroxylates the taxane ring at the C6 position to form 6α-hydroxypaclitaxel .[6] This is the dominant pathway in humans.

-

CYP3A4 Pathway: Hydroxylates the C3' phenyl ring on the side chain to form This compound .[1][4][6]

-

Secondary Metabolism: Both monohydroxylated metabolites can be further oxidized (by the alternate enzyme) to form 6α,3'-p-dihydroxypaclitaxel .

Visualization: Paclitaxel Metabolic Branching

The following diagram illustrates the competitive enzymatic pathways.

Figure 1: Competitive metabolic pathways of paclitaxel mediated by hepatic CYP450 enzymes.[6]

Pharmacological Profile: this compound[1][2][4]

Unlike many metabolic byproducts which are detoxification endpoints, this compound is pharmacologically active.

Structure-Activity Relationship (SAR)

The biological activity of taxanes depends heavily on the integrity of the C13 side chain.

-

6α-hydroxylation (Taxane Ring): Occurs on the rigid taxane core. This modification significantly disrupts tubulin binding, rendering the metabolite largely inactive (approx. 30-fold less potent than parent).

-

3'-p-hydroxylation (Side Chain): Occurs on the C3' phenyl ring.[4][6] While this increases polarity and clearance, it does not abolish the ability to stabilize microtubules.[4]

Cytotoxicity Comparison

Data indicates that while less potent than the parent drug, this compound is significantly more cytotoxic than 6α-hydroxypaclitaxel.

| Compound | Primary Enzyme | Relative Cytotoxicity (In Vitro) | Clinical Abundance (Human) |

| Paclitaxel | N/A | 100% (Baseline) | Parent |

| This compound | CYP3A4 | ~10-30% | Minor* (Variable) |

| 6α-Hydroxypaclitaxel | CYP2C8 | < 2% | Major |

*Note: "Minor" in humans, but can become the dominant metabolite in cases of CYP2C8 polymorphism or strong CYP3A4 induction.

Validated Quantification Protocol (LC-MS/MS)

To accurately study the role of this compound, researchers must use a specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The following protocol is synthesized from validated bioanalytical standards.

Method Principle

-

Matrix: Human Plasma or Cell Culture Supernatant.

-

Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is preferred over protein precipitation to minimize matrix effects and concentrate the sample.

-

Separation: Reverse-phase chromatography on a C18 column.

Step-by-Step Workflow

Figure 2: Sample preparation workflow for the isolation of paclitaxel metabolites.

Instrument Parameters[8]

-

LC Column: Phenomenex Synergi Polar-RP or equivalent C18 (50 x 2.0 mm, 4 µm).

-

Mobile Phase:

-

Mass Spectrometry (ESI+):

-

Paclitaxel: m/z 854.3 → 286.1

-

This compound: m/z 870.3 → 286.1 (Fragment remains the side chain; hydroxylation on phenyl ring shifts parent mass).

-

6α-Hydroxypaclitaxel: m/z 870.3 → 302.1 (Hydroxylation on taxane core shifts fragment mass).

-

Quality Control Rule: The retention times of 3'-p-OH and 6α-OH are often close. The MS/MS transition is critical for specificity. Ensure baseline separation or distinct MRM transitions are used.

Clinical Implications & Drug-Drug Interactions (DDIs)

The formation of this compound is a sensitive probe for CYP3A4 activity in vivo.

CYP3A4 Induction/Inhibition

Because this compound is generated exclusively by CYP3A4, its plasma ratio relative to paclitaxel changes drastically with concomitant medication.

-

CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Block formation of this compound. This shunts metabolism toward the CYP2C8 pathway or leads to accumulation of the parent drug, increasing neurotoxicity risk.

-

CYP3A4 Inducers (e.g., Rifampin, Carbamazepine): Increase formation of this compound. While this clears the parent drug faster, the metabolite retains some activity, potentially altering the therapeutic window.[4]

Genetic Polymorphisms

Patients with CYP2C8*3 variants have reduced capacity to form 6α-hydroxypaclitaxel. in these patients, the CYP3A4 pathway becomes compensatory , making this compound a more significant component of the total drug exposure.

References

-

Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library. (2024).[3]

-

Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[7][9] (2020).

-

Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of Chemical Information and Modeling. (2023).[2][3][8]

-

The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. Molecules. (2023).[2][3][8]

Sources

- 1. Oncology [pharmacology2000.com]

- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse | MDPI [mdpi.com]

- 9. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-p-Hydroxypaclitaxel enzymatic formation by CYP3A4

An In-Depth Technical Guide to the Enzymatic Formation of 3'-p-Hydroxypaclitaxel by CYP3A4

Authored by: Gemini, Senior Application Scientist

Abstract

Paclitaxel, a cornerstone of chemotherapy for various solid tumors, undergoes extensive hepatic metabolism, a critical determinant of its therapeutic window and toxicity profile.[1] This guide provides a detailed examination of a key metabolic pathway: the formation of this compound, a reaction catalyzed specifically by Cytochrome P450 3A4 (CYP3A4).[2][3] While the major metabolic route for paclitaxel is 6α-hydroxylation via CYP2C8, the CYP3A4-mediated pathway is of profound clinical and pharmacological significance, influencing drug clearance, contributing to the overall antitumor effect, and serving as a major locus for drug-drug interactions. We will explore the biochemical mechanism, present a validated in vitro protocol for characterizing this reaction, discuss the clinical implications of genetic variability and enzyme modulation, and provide the technical insights necessary for researchers in drug development and oncology.

The Biochemical Landscape of Paclitaxel Metabolism

Paclitaxel's journey in the body is significantly modulated by the Cytochrome P450 superfamily of enzymes, primarily expressed in the liver and gastrointestinal tract.[4][5] These enzymes introduce oxidative modifications that increase the hydrophilicity of paclitaxel, facilitating its elimination.[2] Two principal isoenzymes are responsible for the initial metabolic steps: CYP2C8 and CYP3A4.[6]

-

The Primary Pathway (CYP2C8): The dominant metabolic transformation, accounting for the majority of paclitaxel clearance, is the formation of 6α-hydroxypaclitaxel, catalyzed by CYP2C8.[7]

-

The Secondary Pathway (CYP3A4): CYP3A4, the most abundant P450 in the human liver, catalyzes the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring, yielding this compound.[2][8] This metabolite, while generally less potent than the parent drug, retains significant antitumor activity and contributes to the overall therapeutic effect.[2]

Both primary metabolites can be further oxidized to form a dihydroxylated metabolite, representing a terminal step before excretion.[7] Understanding the balance and interplay between these two pathways is critical, as factors that selectively inhibit or induce one enzyme can shift the metabolic ratio, potentially altering both efficacy and toxicity.[9][10]

In Vitro Characterization: A Validated Protocol

To study the kinetics, inhibition, or induction of this compound formation, a robust in vitro assay is essential. The following protocol provides a self-validating system using human liver microsomes (HLMs) as the enzyme source, which contains a physiologically relevant complement of CYP enzymes.

Principle and Causality

This assay reconstitutes the metabolic environment in a controlled system. HLMs provide the CYP3A4 enzyme embedded in its native lipid membrane. Paclitaxel is the substrate. The reaction is initiated by adding a cofactor, NADPH, which donates the necessary reducing equivalents for the P450 catalytic cycle. The reaction is allowed to proceed for a defined period under linear conditions (i.e., where product formation is proportional to time and enzyme concentration) before being quenched. The formation of this compound is then quantified using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for its superior sensitivity and specificity.[11][12]

Detailed Step-by-Step Methodology

Materials:

-

Paclitaxel (substrate)

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile (quenching solution)

-

Internal Standard (e.g., Docetaxel, for analytical normalization)

-

96-well reaction plates and analytical plates

-

HPLC-MS/MS system

Protocol Steps:

-

Preparation of Reagents (Self-Validation Point 1: Consistency):

-

Prepare stock solutions of paclitaxel and the internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare working solutions by diluting the stocks in the assay buffer. Causality: This minimizes solvent effects in the final incubation.

-

Prepare the complete NADPH-regenerating system solution according to the manufacturer's instructions. Keep on ice.

-

Thaw HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute to the desired final concentration (e.g., 0.25-0.5 mg/mL) with ice-cold phosphate buffer. Causality: Rapid thawing and keeping HLMs on ice is critical to preserve enzymatic activity.

-

-

Incubation Setup (Self-Validation Point 2: Controlled Environment):

-

In a 96-well plate, add the phosphate buffer.

-

Add the paclitaxel working solution to achieve the desired final substrate concentration (e.g., 10 µM for a single-point assay, or a range for kinetics).[8]

-

Add the diluted HLM suspension to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. Causality: This step ensures all components reach thermal equilibrium before the reaction starts, guaranteeing consistent initial reaction rates.

-

-

Reaction Initiation and Termination (Self-Validation Point 3: Precision Timing):

-

Initiate the reaction by adding a pre-warmed aliquot of the NADPH-regenerating system to each well. Record the exact start time.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3x the incubation volume) containing the internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity, while the internal standard allows for correction of sample loss during processing and analytical variability.

-

-

Sample Processing and Analysis (Self-Validation Point 4: Accurate Quantification):

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well analytical plate.

-

Analyze the samples by a validated HPLC-MS/MS method, monitoring for the specific mass transitions of paclitaxel, this compound, and the internal standard.[8][11]

-

Quantify the amount of this compound formed by comparing its peak area ratio (to the internal standard) against a calibration curve prepared with the analytical standard.

-

Quantitative Insights: Reaction Rates and Inhibition

The rate of this compound formation can vary significantly depending on the tissue and the presence of other compounds. This data is crucial for predicting in vivo behavior and potential drug interactions.

| Biological Matrix | Substrate Conc. | Mean Rate of this compound Formation (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | 10 µM | 10.9 ± 9.0 | [8] |

| Colorectal Cancer Microsomes | 10 µM | 2.6 ± 0.8 | [8] |

Expert Interpretation: The data clearly shows that while the liver is the primary site of systemic metabolism, extrahepatic tissues like tumors can also express functional CYP3A4 and metabolize paclitaxel locally.[8] Interestingly, in colorectal cancer tissue, the formation of this compound is the predominant metabolic pathway, in contrast to the liver where CYP2C8 activity is higher.[8] This highlights the importance of considering local tumor metabolism, which could influence intratumoral drug concentrations and response.

Furthermore, this pathway is a critical site for drug-drug interactions (DDIs). Many co-administered drugs can inhibit or induce CYP3A4.[4][10] For example, the potent CYP3A4 inhibitor ketoconazole can inhibit over 80% of this compound formation in colorectal cancer microsomes with an IC₅₀ value of approximately 30.6 nM.[8] Similarly, many modern targeted therapies, such as tyrosine kinase inhibitors, can potently and selectively inhibit the CYP3A4-mediated metabolism of paclitaxel.[9]

Clinical and Pharmacological Significance

Pharmacogenomics and Patient Variability

Significant inter-individual variability exists in CYP3A4 activity, much of which is attributable to genetic polymorphisms.[13] A notable variant is CYP3A422, an intronic SNP that leads to decreased CYP3A4 mRNA levels and lower enzyme activity.[13][14] Clinical studies have shown that female patients who are CYP3A422 carriers are at a significantly increased risk of developing severe paclitaxel-induced neurotoxicity.[13][14] This suggests that reduced clearance via the CYP3A4 pathway leads to higher systemic exposure to the parent drug, precipitating this dose-limiting toxicity.[13][14] This provides a compelling rationale for considering pre-treatment genotyping to personalize paclitaxel therapy.

Enzyme Induction

Paclitaxel itself has been shown to be an inducer of CYP3A4 expression.[15][16] It activates the human pregnane X receptor (hPXR), a key nuclear receptor that transcriptionally upregulates the CYP3A4 gene.[15] This phenomenon of auto-induction means that with repeated dosing, paclitaxel may accelerate its own metabolism.[16] This can have complex pharmacokinetic consequences and is a critical consideration in designing multi-cycle chemotherapy regimens.

Conclusion for the Drug Development Professional

The enzymatic formation of this compound by CYP3A4 is far more than a minor metabolic footnote. It is a mechanistically distinct pathway with profound implications for paclitaxel's therapeutic index. For researchers and drug developers, a thorough understanding of this pathway is essential for:

-

Predicting Drug-Drug Interactions: Co-development of drugs that are substrates, inhibitors, or inducers of CYP3A4 requires careful evaluation of their impact on paclitaxel pharmacokinetics.[9][10]

-

Personalizing Medicine: Pharmacogenomic markers like CYP3A4*22 hold the potential to identify patients at high risk for toxicity, enabling dose adjustments or alternative therapeutic choices.[14]

-

Optimizing Dosing Regimens: Accounting for the auto-induction of CYP3A4 by paclitaxel can inform more sophisticated pharmacokinetic models to maintain optimal drug exposure across treatment cycles.[16]

-

Interpreting Clinical Data: Variability in patient outcomes or adverse event profiles may be explained by differences in CYP3A4-mediated metabolism.

By employing robust in vitro systems as described and integrating the findings with clinical pharmacogenomic data, the scientific community can continue to refine the use of this vital anticancer agent, maximizing its efficacy while minimizing its toxicity for patients worldwide.

References

-

Santos T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lettire, 16:11-12. [Link]

-

Koolen, S. L. W., et al. (2013). CYP3A4*22 Genotype and Systemic Exposure Affect Paclitaxel-Induced Neurotoxicity. Clinical Cancer Research. [Link]

-

Denisov, I. G., et al. (2019). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]

-

Koolen, S. L. W., et al. (2013). CYP3A4*22 genotype and systemic exposure affect paclitaxel-induced neurotoxicity. PMC. [Link]

-

Joerger, M. (2022). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. PMC. [Link]

-

García-Martín, E., et al. (2003). Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy. PMC. [Link]

-

Wang, Y., et al. (2014). Pathway-dependent inhibition of paclitaxel hydroxylation by kinase inhibitors and assessment of drug-drug interaction potentials. PubMed. [Link]

-

Nguyen, J., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

Unknown Author. (Date Unknown). Metabolic pathways for paclitaxel by CYP2C8 and CYP3A. ResearchGate. [Link]

-

Unknown Author. (Date Unknown). Metabolism of paclitaxel. ResearchGate. [Link]

-

Patel, K., & Singh, G. (2023). Paclitaxel. StatPearls - NCBI Bookshelf. [Link]

-

Unknown Author. (2025). Microtubule Antagonists Taxanes: Paclitaxel (Taxol). Oncology. [Link]

-

Nallani, S., et al. (2004). Differences in the induction of cytochrome P450 3A4 by taxane anticancer drugs, docetaxel and paclitaxel, assessed employing primary human hepatocytes. PubMed. [Link]

-

Luong, T. T., et al. (2024). Paclitaxel Drug-Drug Interactions in the Military Health System. MDedge. [Link]

-

Spratlin, J., & Sawyer, M. (2007). Pharmacogenetics of paclitaxel metabolism. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Mechanism of Selective Aromatic Hydroxylation in the Metabolic Transformation of Paclitaxel Catalyzed by Human CYP3A4. PubMed. [Link]

-

Unknown Author. (Date Unknown). In Progress: Paclitaxel Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Cummins, C. L., et al. (2003). P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing. PubMed. [Link]

-

Zhang, G., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. PMC. [Link]

-

Ghose, R., et al. (2016). In Vitro Approaches to Study Regulation of Hepatic Cytochrome P450 (CYP) 3A Expression by Paclitaxel and Rifampicin. PubMed. [Link]

-

Luong, T. T., et al. (2024). Paclitaxel Drug-Drug Interactions in the Military Health System. PMC. [Link]

-

Harmsen, S., et al. (2009). Cell-based CYP3A4 activity assay. ResearchGate. [Link]

-

Zhang, G., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. ResearchGate. [Link]

-

Unknown Author. (Date Unknown). Paclitaxel (Taxol). Cancer Research UK. [Link]

-

Sparreboom, A., et al. (2003). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. PubMed. [Link]

Sources

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Selective Aromatic Hydroxylation in the Metabolic Transformation of Paclitaxel Catalyzed by Human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathway-dependent inhibition of paclitaxel hydroxylation by kinase inhibitors and assessment of drug-drug interaction potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paclitaxel Drug-Drug Interactions in the Military Health System | MDedge [mdedge.com]

- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CYP3A4*22 genotype and systemic exposure affect paclitaxel-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Differences in the induction of cytochrome P450 3A4 by taxane anticancer drugs, docetaxel and paclitaxel, assessed employing primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Microtubule Stabilization Effects of 3'-p-Hydroxypaclitaxel

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3'-p-hydroxypaclitaxel, a principal metabolite of the widely used chemotherapeutic agent, paclitaxel. While paclitaxel's profound impact on microtubule dynamics is well-documented, the bioactivity of its metabolites is a critical aspect of its overall clinical profile. This document delves into the core mechanism of action of this compound, focusing on its effects on microtubule stabilization. We will explore the subtle yet significant structural and functional differences between the parent compound and its hydroxylated metabolite, offering a comparative analysis of their efficacy. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate and understand the nuanced role of this compound in cancer therapy.

Introduction: The Clinical Significance of Paclitaxel and its Metabolism

Paclitaxel is a cornerstone of modern chemotherapy, exhibiting potent antitumor activity against a range of solid tumors, including ovarian, breast, and non-small cell lung cancers.[1] Its mechanism of action is centered on the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitosis.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[] This hyper-stabilization of microtubules leads to a mitotic block, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

Upon administration, paclitaxel undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[4] One of the main metabolic pathways is the hydroxylation of the paclitaxel molecule, resulting in the formation of several metabolites. The most significant of these, in terms of concentration, is this compound, produced by the action of the CYP3A4 enzyme.[1] This metabolic conversion introduces a hydroxyl group at the para position of the 3'-phenyl ring of the paclitaxel side chain.[1] While often considered less potent than its parent compound, this compound retains significant biological activity and contributes to the overall therapeutic and toxicological profile of paclitaxel treatment.[1][4] Understanding the specific effects of this metabolite on microtubule stabilization is therefore crucial for a complete picture of paclitaxel's in vivo activity.

The Molecular Mechanism: A Tale of Two Taxanes

The fundamental mechanism of action of this compound mirrors that of paclitaxel: the stabilization of microtubules.[1] Both compounds bind to the β-tubulin subunit, promoting the polymerization of tubulin dimers and inhibiting the disassembly of existing microtubules.[] This interference with the natural dynamism of the microtubule network disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

The key distinction between paclitaxel and its 3'-p-hydroxylated metabolite lies in their relative potencies. The addition of a hydroxyl group to the 3'-phenyl ring, while not altering the core taxane structure responsible for microtubule binding, is thought to reduce the binding affinity for tubulin.[1] This reduced affinity means that higher concentrations of this compound are generally required to achieve the same level of microtubule stabilization and cytotoxic effect as paclitaxel.[1]

Structural Considerations and Binding Affinity

The structure-activity relationship of taxanes has been extensively studied, revealing the critical role of various functional groups in their interaction with β-tubulin.[5][6][7] The C-2 benzoyl group and the taxane ring system are considered essential for microtubule binding, while the C-13 side chain plays a crucial role in providing specific binding interactions.[5] The hydroxylation at the 3'-para position in this compound introduces a polar group that can influence the molecule's interaction with the binding pocket on β-tubulin. While direct comparative binding studies are limited, the general consensus is that this modification leads to a decrease in binding affinity compared to the parent paclitaxel molecule.[1]

Figure 1: Metabolic conversion of paclitaxel and mechanism of action of this compound.

Quantifying the Effects: A Comparative Analysis

| Compound | In Vitro Tubulin Polymerization | Cytotoxicity (IC50) | Notes |

| Paclitaxel | Potent inducer of tubulin polymerization. | Typically in the low nanomolar range (e.g., 2.5-7.5 nM in various cell lines after 24h exposure).[8] | The gold standard for microtubule-stabilizing agents. |

| This compound | Induces tubulin polymerization, but generally requires higher concentrations than paclitaxel. | Less cytotoxic than paclitaxel, with higher IC50 values expected.[1][4] | The reduced potency is attributed to a lower binding affinity for tubulin.[1] |

Table 1: Comparative overview of the in vitro activities of paclitaxel and this compound.

Experimental Protocols for a Self-Validating System

To rigorously assess and compare the microtubule-stabilizing effects of this compound and paclitaxel, a series of well-controlled in vitro and cell-based assays are essential. The following protocols are designed to provide a robust framework for such investigations.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[9]

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer).

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare stock solutions of paclitaxel and this compound in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the polymerization buffer.

-

Add the test compounds (paclitaxel, this compound, and a DMSO vehicle control) at various concentrations.

-

Add GTP to a final concentration of 1 mM.

-

Initiate the reaction by adding the tubulin solution.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Compare the rate and extent of polymerization in the presence of paclitaxel and this compound to the control.

-

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubule Architecture

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of drug treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or A549) on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of paclitaxel, this compound, or a vehicle control for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images for changes in microtubule density, bundling, and overall organization.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of paclitaxel and this compound for a defined period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound.

-

Concluding Remarks and Future Directions

This compound, while less potent than its parent compound, is a biologically active metabolite that contributes to the overall clinical effects of paclitaxel therapy. Its ability to stabilize microtubules, albeit at higher concentrations, underscores the importance of considering metabolic pathways in drug development and personalized medicine.

Future research should focus on obtaining more precise, direct comparative data on the binding affinities and in vitro activities of paclitaxel and its major metabolites. Such studies will provide a clearer understanding of the structure-activity relationships and the impact of metabolic modifications on the therapeutic efficacy of taxanes. Furthermore, investigating the differential effects of these compounds on various cancer cell lines, particularly those with known resistance mechanisms, could unveil new therapeutic strategies and opportunities for drug optimization.

References

- Santos T. Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Der Pharma Lett. 2024;16(1):11-12.

- BenchChem. A Comparative Analysis of Paclitaxel and Its Synthetic Analogues in Oncology. 2025.

- Tsuruo T, et al. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue. Cancer Chemother Pharmacol. 1995;36(5):401-6.

- Liebmann JE, et al. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Br J Cancer. 1993;68(6):1104-9.

- Oncology. Microtubule Antagonists Taxanes: Paclitaxel (Taxol). 2025.

- ResearchGate. The detailed interactions between paclitaxel and tubulin.

- Ojima I, et al. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. J Med Chem. 2008;51(10):3203-3215.

- St

- Medscape. Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more.

- Zhou J, et al. Enhancement of paclitaxel-induced microtubule stabilization, mitotic arrest, and apoptosis by the microtubule-targeting agent EM012. Biochem Pharmacol. 2005;69(1):91-8.

- Wang Y, et al. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site. J Mol Model. 2007;13(10):1083-90.

- Horwitz SB. Taxol®: The First Microtubule Stabilizing Agent. Molecules. 2017;22(10):1687.

- Hidaka M, et al. Relationship Between the Structures of Taxane Derivatives and Their Microtubule Polymerization Activity. Biosci Biotechnol Biochem. 2012;76(2):349-52.

- Hamel E, et al. Laulimalide and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously. Mol Pharmacol. 2004;66(1):113-22.

- Shaik TB, et al. Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. J Am Chem Soc. 2023;145(49):26815-26827.

- Parness J, Horwitz SB. Taxol binds to polymerized tubulin in vitro. J Cell Biol. 1981;91(2 Pt 1):479-87.

- BOC Sciences. Mechanism of Action of Paclitaxel. 2024.

- Amos LA, Löwe J. How Taxol stabilises microtubule structure. Chem Biol. 1999;6(3):R65-9.

- Alcaro S, et al. Structural insight into the stabilization of microtubules by taxanes. Elife. 2023;12:e84951.

- Hidaka M, et al. Relationship Between the Structures of Taxane Derivatives and Their Microtubule Polymerization Activity. Biosci Biotechnol Biochem. 2012;76(2):349-52.

- Belani CP, et al. The microtubule-affecting drug paclitaxel has antiangiogenic activity. Cancer Res. 1995;55(22):5294-8.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Oncology [pharmacology2000.com]

- 5. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. When Taxol met tubulin [asbmb.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 3'-p-Hydroxypaclitaxel: A Technical Guide for Cancer Researchers

This guide provides an in-depth technical exploration of 3'-p-hydroxypaclitaxel, a primary metabolite of the widely used chemotherapeutic agent, paclitaxel. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its formation, mechanism of action, and therapeutic relevance, while also highlighting critical knowledge gaps and providing detailed protocols to empower further investigation.

Introduction: Beyond a Simple Metabolite

Paclitaxel, commercially known as Taxol, is a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its efficacy stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Upon administration, paclitaxel undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system.[1] This metabolic process yields several byproducts, with this compound emerging as a significant metabolite.

Historically viewed as a less potent byproduct of paclitaxel's detoxification and elimination pathway, emerging evidence suggests that this compound possesses its own intrinsic anti-tumor activity.[1] While acknowledged to be less potent than its parent compound, its contribution to the overall therapeutic effect of paclitaxel and its potential as a standalone agent warrant a deeper scientific investigation.[1] This guide delves into the current understanding of this compound, aiming to equip researchers with the foundational knowledge and practical methodologies to explore its full therapeutic potential.

The Metabolic Journey: From Paclitaxel to its Hydroxylated Counterpart

The biotransformation of paclitaxel to this compound is a critical step in its metabolic clearance. This process primarily occurs in the liver and is mediated by specific cytochrome P450 enzymes.

Enzymatic Conversion: The hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring is predominantly catalyzed by the CYP3A4 isoenzyme.[1] The action of CYP3A4 introduces a hydroxyl group onto the paclitaxel molecule, increasing its polarity and water solubility.[1] This enhanced solubility facilitates its excretion from the body, primarily through the biliary system.[2] While CYP2C8 is the main enzyme responsible for forming another major metabolite, 6α-hydroxypaclitaxel, CYP3A4 plays the key role in the formation of this compound.[2][3]

Clinical Significance of Metabolism: The rate and extent of paclitaxel metabolism, and consequently the levels of this compound, can vary significantly among individuals. This variability can be attributed to genetic polymorphisms in the CYP3A4 gene, as well as the co-administration of other drugs that may induce or inhibit CYP3A4 activity.[1] These variations in metabolite levels can have clinical implications, potentially influencing both the therapeutic efficacy and the toxicity profile of paclitaxel treatment.[1] Therefore, understanding the pharmacokinetics of this compound is crucial for personalizing cancer therapy.

Caption: Metabolic conversion of Paclitaxel to this compound.

Mechanism of Action: A Shared Target with a Different Affinity

Similar to its parent compound, the anticancer activity of this compound is attributed to its interaction with the microtubule network within cancer cells.

Microtubule Stabilization: this compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.[1] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]

A Question of Potency: While the fundamental mechanism is conserved, evidence suggests that this compound has a reduced binding affinity for tubulin compared to paclitaxel.[1] This lower affinity implies that higher concentrations of the metabolite are required to achieve the same level of microtubule stabilization and subsequent cytotoxicity as paclitaxel.[1] However, a significant knowledge gap exists in the form of a lack of direct, quantitative comparisons of the binding affinities and cytotoxic potencies (e.g., IC50 values) of these two compounds across a range of cancer cell lines.

Caption: Mechanism of action of this compound.

Comparative Analysis: Potency and Pharmacokinetics (Current Gaps)

A direct quantitative comparison of the biological activity and pharmacokinetic profiles of this compound and paclitaxel is essential for understanding its therapeutic potential. Unfortunately, there is a notable scarcity of such data in the public domain.

| Parameter | Paclitaxel | This compound |

| Cytotoxicity (IC50) | Varies by cell line (nM to µM range)[1][4][5] | Data not readily available |

| Tubulin Binding Affinity | High | Presumed to be lower than paclitaxel[1] |

| In vivo Half-life (t½) | Dependent on species and formulation[2][6][7] | Data not readily available |

| Peak Plasma Conc. (Cmax) | Dose and infusion rate dependent[8] | Data not readily available |

| Area Under Curve (AUC) | Dose and infusion rate dependent[8][9] | Data not readily available |

This table highlights the current gaps in the literature regarding direct comparative data for this compound.

The lack of definitive IC50 values for this compound across various cancer cell lines makes it challenging to accurately assess its intrinsic potency relative to paclitaxel. Similarly, detailed in vivo pharmacokinetic studies are needed to determine its half-life, peak plasma concentrations, and overall exposure, which are critical for designing potential therapeutic regimens.

Experimental Protocols for Further Investigation

To address the existing knowledge gaps, robust and validated experimental protocols are required. The following section provides detailed, step-by-step methodologies for key in vitro and analytical experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine and compare the cytotoxic effects of paclitaxel and this compound on cancer cell lines. The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, A549, OVCAR-3) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Perform a cell count and adjust the cell density to 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare stock solutions of paclitaxel and this compound in DMSO.

-

Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Microtubule Assembly Assay

Objective: To directly compare the effects of paclitaxel and this compound on the polymerization of purified tubulin. This assay measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare a 10 mM stock solution of GTP in buffer.

-

Prepare stock solutions of paclitaxel and this compound in DMSO.

-

-

Assay Setup:

-

On ice, prepare reaction mixtures in a 96-well plate. Each reaction should contain:

-

Tubulin (final concentration of 1-2 mg/mL)

-

GTP (final concentration of 1 mM)

-

The test compound (paclitaxel or this compound at various concentrations) or vehicle control (DMSO).

-

-

The final volume of each reaction should be 100 µL.

-

-

Polymerization and Measurement:

-

Pre-warm a spectrophotometer with a temperature-controlled cuvette holder to 37°C.

-

Transfer the 96-well plate to the spectrophotometer.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time for each concentration of the test compounds.

-

Compare the rate and extent of tubulin polymerization in the presence of paclitaxel and this compound.

-

Quantification in Biological Matrices by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of paclitaxel and this compound in plasma or tissue homogenates for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., docetaxel).

-

Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a C18 cartridge.[2]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for paclitaxel, this compound, and the internal standard.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of paclitaxel and this compound into blank plasma.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Future Directions and Therapeutic Implications

The study of this compound is at a nascent stage, with significant opportunities for further research.

-

Comprehensive Preclinical Evaluation: There is a pressing need for in vivo studies to evaluate the antitumor efficacy of this compound as a standalone agent in various cancer models. Such studies would provide crucial information on its therapeutic window and potential clinical utility.

-

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD modeling is required to understand the relationship between the concentrations of both paclitaxel and this compound and their combined therapeutic effect and toxicity.

-

Drug Development: Should this compound demonstrate a favorable therapeutic index, its increased water solubility compared to paclitaxel could offer advantages in formulation development, potentially eliminating the need for Cremophor EL, a vehicle associated with hypersensitivity reactions.

References

-

Santos T. (2024). Metabolic Role and Therapeutic Potential of this compound in Cancer Treatment. Scholars Research Library. [Link]

-

Matsuoka H, et al. (1995). Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue. Anticancer Research. [Link]

-

Engblom P, et al. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer Research. [Link]

-

Walle T, et al. (1999). Pharmacokinetics of paclitaxel administered as a 3-hour or 96-hour infusion. Anti-cancer Drugs. [Link]

-

Joerger M, et al. (2015). Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. Cancers. [Link]

-

Minarik L, et al. (2015). Paclitaxel-dependent mutants have severely reduced microtubule assembly and reduced tubulin synthesis. Molecular Biology of the Cell. [Link]

-

Ahn J, et al. (2013). Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability. PLoS One. [Link]

-

Huizing MT, et al. (1998). Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. Annals of Oncology. [Link]

-

Joerger M, et al. (2020). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. Clinical Pharmacokinetics. [Link]

-

Georgiadis MS, et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer Chemotherapy and Pharmacology. [Link]

-

Ojima I, et al. (2008). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. Journal of Medicinal Chemistry. [Link]

-

Estévez-Gallego J, et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife. [Link]

-

Sharma A, et al. (1996). Comparative in vivo studies with paclitaxel and liposome-encapsulated paclitaxel. Cancer Chemotherapy and Pharmacology. [Link]

-

Huizing MT, et al. (1995). Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients. Journal of Clinical Oncology. [Link]

-

Li YF, et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. International Journal of Nanomedicine. [Link]

-

ResearchGate. (2013). How to do MTT assay for taxol?. ResearchGate. [Link]

-

Eiseman JL, et al. (1994). Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice. Cancer Chemotherapy and Pharmacology. [Link]

-

ResearchGate. (n.d.). In vitro assembled microtubules with fluorescent taxoids visualized.... ResearchGate. [Link]

-

Liu X, et al. (2018). Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells. Frontiers in Pharmacology. [Link]

-

Sparreboom A, et al. (2001). Comparative pharmacokinetics of unbound paclitaxel during 1- and 3-hour infusions. Journal of Clinical Oncology. [Link]

-

ResearchGate. (n.d.). Competition between 3 H-paclitaxel and 14 C-docetaxel for binding to.... ResearchGate. [Link]

-

Liebmann JE, et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer. [Link]

-

ResearchGate. (n.d.). Modeling Tumor Growth Inhibition by Paclitaxel. A) Observed (black.... ResearchGate. [Link]

-

ResearchGate. (n.d.). MTT assay with paclitaxel μmol/mL 48 hours. ResearchGate. [Link]

-

Li YF, et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. International Journal of Nanomedicine. [Link]

-

van Hoogdalem EJ, et al. (2020). Development of a population pharmacokinetic/pharmacodynamic model for various oral paclitaxel formulations co-administered with. Cancer Chemotherapy and Pharmacology. [Link]

-

Rose WC. (1997). Preclinical antitumor activity of water-soluble paclitaxel derivatives. Cancer Chemotherapy and Pharmacology. [Link]

-

ResearchGate. (n.d.). LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian: cancer after intraperitoneal chemotherapy. ResearchGate. [Link]

-

Vemu A, et al. (2016). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in Cell Biology. [Link]

-

ResearchGate. (n.d.). αβ-Tubulin and Microtubule-Binding Assays. ResearchGate. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Wang Y, et al. (2020). SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. Theranostics. [Link]

Sources

- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Quantification of Paclitaxel in Rat Plasma by LC-MS/MS and Pharmacokinetics of Paclitaxel Thermosensitive Liposomes in Rats [journal11.magtechjournal.com]

- 9. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Cellular Uptake and Efflux Mechanisms of 3'-p-Hydroxypaclitaxel

This guide provides an in-depth technical analysis of the cellular uptake and efflux mechanisms governing 3'-p-Hydroxypaclitaxel (3'-p-OHP) , the primary CYP3A4-mediated metabolite of Paclitaxel.[1]

Technical Guide for Drug Development & DMPK Scientists [1]

Executive Summary

The pharmacokinetic profile of Paclitaxel is heavily influenced by its hepatic disposition. While the parent drug's transport is well-characterized, the disposition of its metabolites—specifically This compound (3'-p-OHP) —is critical for understanding total taxane clearance, potential toxicity, and drug-drug interactions (DDIs).[1]